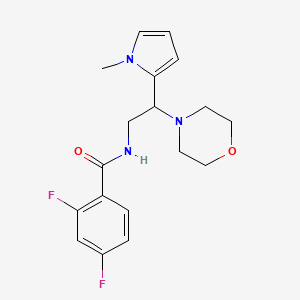
2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has been the focus of scientific research due to its potential applications in cancer therapy.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A significant aspect of the scientific research involving 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide and related compounds focuses on their synthesis and characterization. For instance, the electrochemical fluorination of nitrogen-containing carboxylic acids, including derivatives with morpholino groups, has been explored to yield key precursors for soft-type fluorochemicals, highlighting the process's utility in creating complex fluorinated structures (Abe et al., 1992). Similarly, the synthesis of novel dihydropyrimidinone derivatives containing morpholine moiety through a one-pot Biginelli reaction demonstrates the compound's role in facilitating the creation of potentially bioactive molecules (Bhat et al., 2018).
Anticonvulsant Activity
Research has also delved into the anticonvulsant properties of enaminones derived from morpholine and related compounds. A study by Edafiogho et al. (1992) synthesized a series of novel enaminones, evaluating their anticonvulsant activity in various models, and found several compounds exhibiting potent activity with minimal neurotoxicity, underscoring the therapeutic potential of such derivatives (Edafiogho et al., 1992).
Fluorinating Agents
In another study, secondary amine adducts with pentafluoropropene, including morpholine derivatives, were investigated as new selective fluorinating agents. These compounds efficiently replace hydroxyl groups in alcohols with fluorine, showcasing their utility in synthetic fluorination processes (Koroniak et al., 2006).
Metal Organic Frameworks
The solvothermal synthesis of metal-organic frameworks (MOFs) using partially fluorinated links has been explored to study the effect of fluorinated ligands on the structure and properties of MOFs. This research illustrates the compound's relevance in the development of new materials with potential applications in gas storage, separation, and catalysis (Pachfule et al., 2011).
Corrosion Inhibition
The effectiveness of benzimidazole derivatives, including morpholine-based compounds, as corrosion inhibitors for steel in acidic environments, has been demonstrated through electrochemical, thermodynamic, and quantum chemical studies. This research highlights the compound's potential in protecting industrial materials from corrosive damage (Yadav et al., 2016).
Eigenschaften
IUPAC Name |
2,4-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2/c1-22-6-2-3-16(22)17(23-7-9-25-10-8-23)12-21-18(24)14-5-4-13(19)11-15(14)20/h2-6,11,17H,7-10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBXWZUUVZQZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2933213.png)
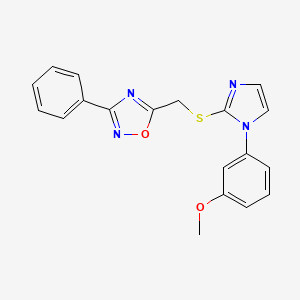
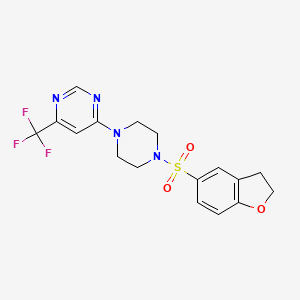
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butyramide](/img/structure/B2933218.png)
![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid](/img/structure/B2933220.png)
![N-[(2-chlorophenyl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2933222.png)
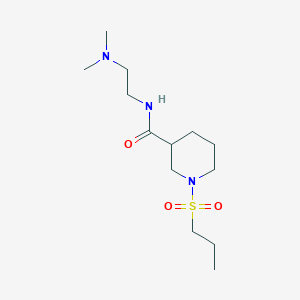
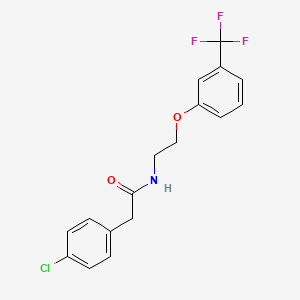
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2933225.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
![3-Cyclohexyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B2933229.png)
![[2-(Benzylsulfanyl)phenyl]methanol](/img/structure/B2933230.png)
![3-[2-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2933231.png)